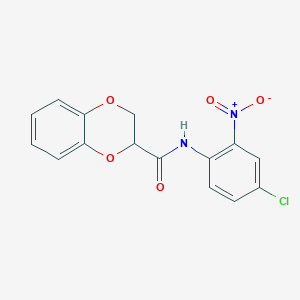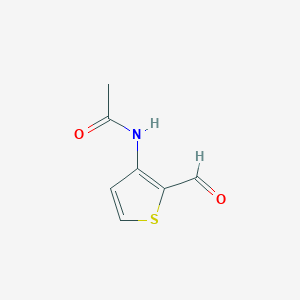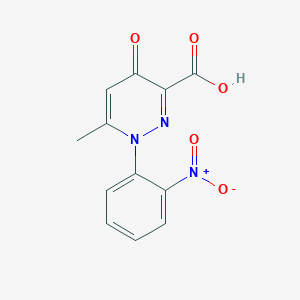
3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom . The presence of fluorophenyl groups suggests that this compound might have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl groups could be introduced using a reaction with 4-fluorophenylacetonitrile . The thiazole ring could be formed using a Hantzsch thiazole synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the fluorophenyl groups. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl groups could influence its polarity and solubility.Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and characterization of compounds related to "3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide" involve complex synthetic routes designed to introduce fluorine atoms or fluorine-containing groups into pyrazole derivatives. These synthetic strategies are crucial for developing novel compounds with potential medicinal applications. Fluorinated pyrazoles, such as the ones synthesized through these methodologies, are of significant interest due to their properties as building blocks in medicinal chemistry, offering pathways for further functionalization and exploration of biological activities (Surmont et al., 2011).
Crystallographic Studies and Molecular Interactions
Crystallographic analyses provide insights into the molecular structures of fluorophenyl-related compounds, elucidating their conformational properties and intermolecular interactions. Such studies are instrumental in understanding the compound's stability, reactivity, and potential binding affinities towards biological targets. The determination of crystal structures aids in the design of compounds with desired physicochemical and biological properties, guiding the development of novel therapeutics and materials (Jasinski et al., 2012).
Biological and Pharmacological Investigations
Compounds structurally related to "3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide" have been evaluated for various biological activities, including antimicrobial, antifungal, and cytotoxic effects. These studies highlight the potential of fluorine-containing pyrazoles in developing new therapeutic agents with specific biological activities. The exploration of structure-activity relationships (SAR) further enhances our understanding of how structural modifications impact biological efficacy, paving the way for the optimization of bioactive compounds (Du et al., 2015).
Advanced Materials and Sensing Applications
Research into fluorophenyl pyrazole derivatives extends beyond medicinal chemistry into the development of advanced materials and sensors. The inherent properties of these compounds, such as fluorescence and photophysical characteristics, make them suitable candidates for applications in materials science, including organic light-emitting diodes (OLEDs) and chemical sensors. The ability to fine-tune the electronic and optical properties through structural modifications opens up new avenues for the design of high-performance materials and sensing devices (Yang et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "4-fluoroaniline", "2-bromo-4-methylthiazole", "N-phenethyl-1H-pyrazole-5-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Synthesis of 2-(4-fluorophenyl)-4-methylthiazole", "4-fluoroaniline is reacted with 2-bromo-4-methylthiazole in DMF to form 2-(4-fluorophenyl)-4-methylthiazole.", "Step 2: Synthesis of N-phenethyl-1H-pyrazole-5-carboxylic acid N-hydroxysuccinimide ester", "N-phenethyl-1H-pyrazole-5-carboxylic acid is reacted with DCC and NHS in DMF to form N-phenethyl-1H-pyrazole-5-carboxylic acid N-hydroxysuccinimide ester.", "Step 3: Synthesis of 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide", "2-(4-fluorophenyl)-4-methylthiazole is reacted with N-phenethyl-1H-pyrazole-5-carboxylic acid N-hydroxysuccinimide ester in DMF to form the intermediate product.", "The intermediate product is then reacted with NaHCO3 and HCl in methanol to form the final product, 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide.", "The final product is purified using ethyl acetate and diethyl ether." ] } | |
Numéro CAS |
1297612-20-4 |
Nom du produit |
3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide |
Formule moléculaire |
C22H19FN4OS |
Poids moléculaire |
406.48 |
Nom IUPAC |
5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H19FN4OS/c1-14-20(29-22(25-14)16-7-9-17(23)10-8-16)18-13-19(27-26-18)21(28)24-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,24,28)(H,26,27) |
Clé InChI |
LTDZNOZKGFZPGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)NCCC4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2364660.png)

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2364662.png)
![N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2364663.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide](/img/structure/B2364666.png)
![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid](/img/structure/B2364668.png)




![2-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2364678.png)

